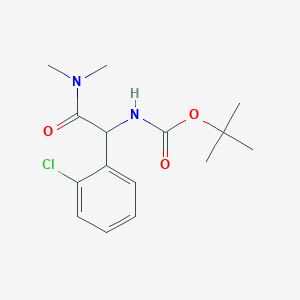
Tert-butyl (1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl (1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C15H21ClN2O3 and its molecular weight is 312.79. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-butyl (1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethyl)carbamate plays a crucial role as an intermediate in the synthesis of biologically active compounds. For instance, it has been utilized in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. A study by Bingbing Zhao et al. (2017) established a rapid synthetic method for a related compound, highlighting its importance in drug development processes (Zhao et al., 2017).
Advanced Organic Synthesis Techniques
Research on this compound also extends to advanced organic synthesis techniques. For example, P. Baillargeon et al. (2017) explored isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, which include similar compounds, demonstrating the versatility of tert-butyl carbamates in organic synthesis (Baillargeon et al., 2017).
Catalysis and Chemical Transformations
Tert-butyl carbamates have been identified as useful intermediates in catalysis and chemical transformations. For instance, Javier Ortiz et al. (1999) investigated the lithiation of a N-(chloromethyl) carbamate, leading to functionalized carbamates, showcasing the compound's role in facilitating complex chemical reactions (Ortiz et al., 1999).
Polymer Science and Material Chemistry
In the field of polymer science and material chemistry, tert-butyl carbamates have been used in the development of biodegradable polymers. M. Dewit and E. Gillies (2009) described the development of polymers that depolymerize via a cascade of intramolecular reactions, where tert-butyl carbamates play a critical role in the polymer's stability and degradation process (Dewit & Gillies, 2009).
Properties
IUPAC Name |
tert-butyl N-[1-(2-chlorophenyl)-2-(dimethylamino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(20)17-12(13(19)18(4)5)10-8-6-7-9-11(10)16/h6-9,12H,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIAQYIZCMSMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2521969.png)
![(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2521971.png)
![N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine](/img/structure/B2521972.png)
![2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2521973.png)
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2521974.png)

![4-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2521979.png)
![methyl 3-{(Z,2Z)-3-[4-(dimethylamino)phenyl]-2-propenylidene}-5-methyl-2-oxo-1-phenethyl-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2521980.png)
